1,2,3-Trichloronaphthalene
Description
1,2,3-Trichloronaphthalene (CAS 50402-52-3) is a chlorinated aromatic hydrocarbon with the molecular formula C₁₀H₅Cl₃ and a molecular weight of 231.506 g/mol . Its structure consists of a naphthalene backbone substituted with three chlorine atoms at the 1-, 2-, and 3-positions. Key physical properties include a melting point of 75–77°C and phase-transition enthalpies:
- ΔvapH (vaporization enthalpy): 68 kJ/mol (323–423 K)
- ΔfusH (fusion enthalpy): 18.44 kJ/mol (354.7 K) .
The compound is sparingly soluble in water but dissolves in nonpolar solvents like nonane, where it is often prepared as a 100 µg/mL solution for analytical applications . Its synthesis involves diazotization and copper(II) chloride-mediated decomposition, yielding a purity >91% .
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPTXDCPBXMWJC-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)Cl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
| Record name | TRICHLORONAPHTHALENE | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID80198454 | |
| Record name | 1,2,3-Trichloronaphthalene | |
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Molecular Weight |
231.5 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloronaphthalene is a colorless to pale-yellow solid with an aromatic odor. mp: 93 °C; bp: 304-354 °C. Used in lubricants and in the manufacture of insulation for electrical wire. Presents an environmental danger. If released into the environment, bioaccumulation takes place in fish. Will persist in the environment causing long-term adverse effects. The halowaxes are technical-grade chlorinated naphthalenes containing trichloronaphthalene in its various isomers together with (mainly) tetrachloro-, pentachloro-, and hexa-chloronapthalenes in their various isomers., Colorless to pale-yellow solid with an aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow solid with an aromatic odor. | |
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Boiling Point |
579 to 669 °F at 760 mmHg (NIOSH, 2023), BETWEEN 304.44 - 354.44 °C, 304-354 °C, 579-669 °F | |
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| Record name | Trichloronaphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
392 °F (NIOSH, 2023), 200 °C, (200 °C) (OPEN CUP), 200 °C o.c., 392 °F (open cup), (oc) 392 °F | |
| Record name | TRICHLORONAPHTHALENE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | TRICHLORONAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloronaphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Water solubility: 0.017-0.064 mg/l at 25 °C /Trichloronaphthalene isomers/, Solubility in water: none, Insoluble | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |
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| Record name | Trichloronaphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |
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Density |
1.58 (NIOSH, 2023) - Denser than water; will sink, 1.58, 1.58 g/cm³ | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloronaphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
8.0 (Air= 1 at boiling point of trichloronaphthalene), Relative vapor density (air = 1): 8 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
less than 1 mmHg (NIOSH, 2023), 0.000314 [mmHg], LESS THAN 1 TORR @ 20 °C, Vapor pressure, Pa at 20 °C:, <1 mmHg | |
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| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Trichloronaphthalene | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | TRICHLORONAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/225 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloronaphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless to pale-yellow solid. | |
CAS No. |
1321-65-9, 50402-52-3 | |
| Record name | TRICHLORONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Naphthalene, 1,2,3-trichloro- | |
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| Record name | Naphthalene, trichloro- | |
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| Record name | 1,2,3-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
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Melting Point |
199 °F (NIOSH, 2023), 93 °C, 199 °F | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl₃), at elevated temperatures. The reaction conditions typically include:
- Temperature: 50-150°C
- Catalyst: Ferric chloride (FeCl₃)
- Chlorine gas (Cl₂) as the chlorinating agent
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the process. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form chlorinated naphthoquinones.
Reduction Reactions: Reduction of this compound can lead to the formation of partially dechlorinated naphthalenes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino derivatives of naphthalene.
Oxidation Reactions: Formation of chlorinated naphthoquinones.
Reduction Reactions: Formation of partially dechlorinated naphthalenes
Scientific Research Applications
Industrial Applications
1. Lubricants and Additives
- TCN is used as an additive in lubricants due to its ability to enhance thermal stability and reduce friction in machinery. Its properties make it suitable for high-performance applications where conventional lubricants may fail .
2. Manufacturing Processes
- The compound is employed in the production of various chemicals and materials, including polychlorinated naphthalenes (PCNs) which are utilized in electrical insulation and as plasticizers in polymers .
Environmental Monitoring
1. Detection Methods
- Research has focused on developing sensitive methods for detecting TCN and other chlorinated naphthalenes in environmental samples. These methods are crucial for assessing contamination levels in water and soil, thereby informing environmental safety regulations .
2. Toxicological Studies
- Studies indicate that TCN can induce cytotoxicity by disrupting cellular membranes and generating reactive oxygen species (ROS), leading to oxidative stress. This has implications for both environmental health and human exposure assessments .
Health Implications
1. Occupational Exposure
- Investigations into occupational exposure have revealed potential health risks associated with TCN. While some studies suggest a link to chloracne and liver injury among workers exposed to chlorinated naphthalenes, definitive causal relationships remain unclear due to confounding factors .
2. Animal Studies
- Animal studies have shown that repeated exposure to TCN can lead to liver damage characterized by fatty infiltration and cellular swelling. For instance, rats exposed to varying concentrations of TCN exhibited dose-dependent liver injury .
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3-Trichloronaphthalene involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with cellular membranes, affecting their integrity and permeability. The exact molecular targets and pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Structural and Physical Properties
Chlorinated naphthalenes vary in chlorine substitution patterns, which influence their physicochemical behavior. Key comparisons include:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water |
|---|---|---|---|---|---|
| 1,2,3-Trichloronaphthalene | 50402-52-3 | C₁₀H₅Cl₃ | 231.51 | 75–77 | Insoluble |
| 1,3,7-Trichloronaphthalene | 55720-37-1 | C₁₀H₅Cl₃ | 231.51 | Not reported | Insoluble |
| 1,2,3,7,8-Pentachloronaphthalene | Not specified | C₁₀H₃Cl₅ | 300.40 | Not reported | Insoluble |
| 1,2,4,5,6,8-Hexachloronaphthalene | Not specified | C₁₀H₂Cl₆ | 334.88 | Not reported | Insoluble |
- Chlorination Position Effects : The positions of chlorine atoms significantly alter reactivity. For example, 1,3,7-Trichloronaphthalene exhibits enhanced reactivity in polymerization and catalysis due to steric and electronic effects .
- Thermal Stability : Higher chlorination (e.g., pentachloro- and hexachloro-naphthalenes) increases molecular weight and likely reduces volatility compared to trichloro derivatives .
Environmental and Toxicological Profiles
- In contrast, 1,2,3-Trichloropropane is more acutely toxic, with an IDLH of 100 ppm .
- Trichloronaphthalenes are less persistent than pentachloro- or hexachloro-derivatives but still warrant monitoring in water systems .
Biological Activity
1,2,3-Trichloronaphthalene (1,2,3-TCN) is a chlorinated aromatic hydrocarbon with significant biological activity. This compound has been the subject of various studies due to its potential toxicity and environmental impact. The following sections will detail its biological effects, mechanisms of action, and relevant case studies.
1,2,3-TCN is synthesized through the chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is exothermic and requires careful monitoring to avoid over-chlorination and the formation of unwanted by-products. The compound's molecular formula is C₁₀H₅Cl₃, and it belongs to a series of trichloronaphthalene isomers that exhibit varying reactivity patterns.
Biological Activity
Mechanisms of Action
Research indicates that 1,2,3-TCN exhibits significant biological activity primarily through its ability to disrupt cellular membranes and interfere with enzyme activities. This leads to cytotoxic effects and induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins .
Cytotoxicity Studies
Studies have shown that exposure to 1,2,3-TCN can lead to various cytotoxic effects in different biological systems:
- Cell Membrane Disruption : The compound interacts with lipid bilayers, altering membrane integrity and function.
- Enzyme Inhibition : It has been found to inhibit certain enzymes crucial for cellular metabolism.
- Oxidative Stress Induction : Increased levels of ROS have been observed in cells exposed to 1,2,3-TCN, contributing to oxidative damage.
Animal Studies
A series of animal studies have assessed the toxicity of 1,2,3-TCN:
- Acute Toxicity : In guinea pigs, the 100% survival dose after a single oral administration was found to be 400 mg/kg body weight (bw), while the lethal dose was 1800 mg/kg bw .
- Repeated Exposure : Rats exposed to 1,2,3-TCN at concentrations ranging from 1.31 mg/m³ to 10.97 mg/m³ for extended periods exhibited slight liver injuries characterized by vacuolization and increased granularity of liver cells .
Summary of Findings
The following table summarizes key findings from toxicological studies on 1,2,3-TCN:
| Study Type | Dose/Exposure Level | Observed Effects |
|---|---|---|
| Acute Toxicity | 400 mg/kg (survival dose) | No mortality at this dose |
| 1800 mg/kg (lethal dose) | 100% fatality observed | |
| Repeated Exposure | 1.31 - 10.97 mg/m³ | Liver injury; vacuolization observed |
| Subcutaneous Injection | 15 mg/kg bw for 2 months | No significant toxicity or mortality |
Environmental Impact
Due to its potential toxicity and persistence in the environment, ongoing research is focused on monitoring and assessing the risks associated with 1,2,3-TCN. Its presence in environmental samples raises concerns regarding contamination and health implications for both humans and wildlife .
Case Studies
Several case studies have highlighted the ecological risks associated with chlorinated naphthalenes like 1,2,3-TCN:
- Ecological Risk Assessment : A screening-level ecological risk assessment indicated that exposure concentrations in soil could exceed safe benchmarks for various organisms .
- Bioavailability Studies : Research into the bioavailability of chlorinated compounds has shown that their uptake by aquatic organisms can lead to significant bioaccumulation risks .
Q & A
Q. What experimental methods are recommended for synthesizing 1,2,3-Trichloronaphthalene with high regioselectivity?
To achieve regioselective chlorination of naphthalene, researchers should consider using electrophilic aromatic substitution under controlled conditions. For example, Friedel-Crafts halogenation with Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) can direct chlorine substitution to specific positions. However, achieving 1,2,3-trichlorination requires sequential reactions and careful temperature regulation to avoid over-chlorination. Analytical validation via GC-MS or HPLC is critical to confirm purity and positional isomers . For analogous synthesis routes, methodologies for chlorinated naphthalene derivatives (e.g., nitration followed by chlorination) can be adapted .
Q. What analytical techniques are most effective for characterizing this compound in environmental samples?
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for detecting chlorinated naphthalenes due to its high sensitivity for low-concentration analytes. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed insights into molecular geometry and chlorine substitution patterns. Additionally, X-ray crystallography can resolve bond lengths and angles in purified samples, aiding in stability and reactivity studies .
Q. How should researchers design toxicity studies for this compound in mammalian models?
Adopt a tiered approach:
- Acute exposure : Conduct short-term inhalation or dermal exposure assays in rodents, monitoring biomarkers like liver enzyme activity (e.g., ALT, AST) and oxidative stress markers.
- Subchronic exposure : Use 90-day studies to assess cumulative effects, including histopathological analysis of liver, kidney, and lung tissues.
Reference toxicokinetic data from structurally similar compounds (e.g., chlorinated benzenes or biphenyls) to estimate absorption and metabolism rates .
Advanced Research Questions
Q. How do physicochemical properties of this compound influence its environmental fate and bioaccumulation potential?
Key properties include log Kow (octanol-water partition coefficient) and aqueous solubility , which determine its persistence in soil and sediment. Computational models (e.g., EPI Suite) can predict bioaccumulation factors (BAFs) based on these parameters. Field studies should measure partitioning in aquatic ecosystems, focusing on benthic organisms and trophic transfer mechanisms. Compare results with regulatory thresholds for chlorinated hydrocarbons .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?
Systematic meta-analyses of existing datasets (e.g., from PubMed, TOXCENTER) should identify confounding variables such as exposure duration or species-specific metabolic pathways. For example, discrepancies in hepatic toxicity may arise from differences in cytochrome P450 enzyme activity across models. Use benchmark dose modeling (BMD) to harmonize dose-response relationships and validate findings with human-relevant in vitro systems (e.g., 3D hepatocyte cultures) .
Q. What molecular interactions drive the binding of this compound to cellular receptors?
Employ computational docking simulations (e.g., AutoDock Vina) to map interactions with aryl hydrocarbon receptor (AhR) or estrogen receptor-alpha (ERα). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Structural analogs (e.g., 2,3,7,8-TCDD) can serve as positive controls for AhR activation assays .
Q. What advanced degradation methods are effective for this compound in contaminated environments?
Photocatalytic oxidation using TiO₂ nanoparticles under UV light achieves >90% degradation in lab-scale water systems. For soil remediation, microbial consortia (e.g., Sphingomonas spp.) capable of dechlorination should be optimized under anaerobic conditions. Monitor degradation intermediates via LC-QTOF-MS to ensure complete mineralization and avoid toxic byproducts .
Q. How can chronic exposure to this compound be modeled for human health risk assessment?
Integrate physiologically based pharmacokinetic (PBPK) modeling with epidemiological data to simulate long-term exposure scenarios. Prioritize biomarkers like urinary chlorinated naphthols for biomonitoring. Cross-reference with occupational exposure databases (e.g., ACGIH TLVs®) to establish no-observed-adverse-effect levels (NOAELs) .
Q. What strategies improve the detection of this compound metabolites in biological matrices?
Use high-resolution mass spectrometry (HRMS) paired with solid-phase extraction (SPE) to isolate metabolites from blood or urine. Derivatization techniques (e.g., silylation) enhance volatility for GC-MS analysis. Collaborate with metabolomics platforms to identify novel phase I/II metabolites, such as hydroxylated or glucuronidated derivatives .
Q. How can researchers address gaps in regulatory guidelines for this compound?
Advocate for structure-activity relationship (SAR) studies to extrapolate toxicity thresholds from regulated chlorinated aromatics. Submit data to agencies like ACGIH or EPA to establish provisional TLVs® and IDLH values. Highlight the compound’s persistence in environmental matrices to justify inclusion in monitoring programs like the Toxics Release Inventory (TRI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
